1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the Thiophene Ring: This step often involves cross-coupling reactions, such as Suzuki or Stille coupling, where a thiophene derivative is coupled with the pyrrolo[3,4-b]pyridine core.
Final Functionalization: The ethanone group is introduced through acylation reactions, often using acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-{2,4-dimethyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one: This compound shares a similar pyrrolo[3,4-b]pyridine core but differs in the substituents attached to the core structure.
Pyrrolopyrazine Derivatives: These compounds have a similar heterocyclic structure but with different ring systems and functional groups.
Uniqueness
1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one is unique due to its specific combination of a pyrrolo[3,4-b]pyridine core with a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-13(6-10-3-5-17-9-10)15-7-11-2-1-4-14-12(11)8-15/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSHOYSPDZXVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CC3=CSC=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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